3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Monoamine oxidase B inhibition IC50 comparison Structure-activity relationship

3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 161111-65-5) is a synthetic heterocyclic compound belonging to the 5H-indeno[1,2-c]pyridazin-5-one (IP) class, which is recognized primarily for reversible inhibition of monoamine oxidase B (MAO-B), a key enzyme in dopaminergic neurotransmission and a validated target for Parkinson's disease research. The compound features a tricyclic indeno[1,2-c]pyridazin-5-one core with a 4-hydroxyphenyl substituent at the 3-position, yielding molecular formula C₁₇H₁₀N₂O₂ and molecular weight 274.27 g/mol.

Molecular Formula C17H10N2O2
Molecular Weight 274.279
CAS No. 161111-65-5
Cat. No. B2510628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one
CAS161111-65-5
Molecular FormulaC17H10N2O2
Molecular Weight274.279
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=NN=C(C=C3C2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C17H10N2O2/c20-11-7-5-10(6-8-11)15-9-14-16(19-18-15)12-3-1-2-4-13(12)17(14)21/h1-9,20H
InChIKeyNPDCPMSDPKIAFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 161111-65-5): Core Identity and Pharmacological Classification for MAO-B Inhibitor Procurement


3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one (CAS 161111-65-5) is a synthetic heterocyclic compound belonging to the 5H-indeno[1,2-c]pyridazin-5-one (IP) class, which is recognized primarily for reversible inhibition of monoamine oxidase B (MAO-B), a key enzyme in dopaminergic neurotransmission and a validated target for Parkinson's disease research [1]. The compound features a tricyclic indeno[1,2-c]pyridazin-5-one core with a 4-hydroxyphenyl substituent at the 3-position, yielding molecular formula C₁₇H₁₀N₂O₂ and molecular weight 274.27 g/mol [2]. Within a large series of 66 indeno[1,2-c]pyridazin-5-ones systematically evaluated for MAO-A and MAO-B inhibition, this compound exhibited quantifiable, subtype-selective activity that distinguishes it from its unsubstituted 3-phenyl congener and other close analogs in the series [1].

Why 3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one Cannot Be Interchanged with Unsubstituted or Other 3-Phenyl IP Analogs


Substitution at the 3-position of the 5H-indeno[1,2-c]pyridazin-5-one core is a critical determinant of MAO inhibitory potency, isoform selectivity, and physicochemical profile [1]. A QSAR analysis of X-substituted 3-X-phenyl-5H-indeno[1,2-c]pyridazin-5-ones demonstrated that lipophilicity, electronic properties, and steric factors of the para-substituent each independently modulate MAO-B inhibitory activity, while leaving MAO-A inhibition largely unaffected [2]. Consequently, the 4-hydroxyphenyl variant (CAS 161111-65-5) cannot be treated as a generic '3-phenyl IP' for procurement or experimental purposes: its hydrogen-bond donor capacity, reduced lipophilicity (XLogP3-AA = 2.3), and distinct electronic character produce a quantitatively different inhibition profile compared to the unsubstituted 3-phenyl analog (CAS 77152-22-8) or to the more lipophilic 4-CF₃-phenyl derivative—the most potent member of the class (IC₅₀ = 90 nM) [1][2]. Any direct substitution without experimental verification would invalidate comparative structure-activity conclusions and risk misassignment of pharmacological effects.

Quantitative Differentiation Evidence: 3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one vs. Closest Analogs and In-Class Candidates


MAO-B Inhibitory Potency: Direct Head-to-Head IC₅₀ Comparison with the Unsubstituted 3-Phenyl Congener

In a single, internally controlled study evaluating 66 indeno[1,2-c]pyridazin-5-ones under identical assay conditions, 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one exhibited a rat MAO-B IC₅₀ of 9,900 nM (9.9 µM), compared to 21,000 nM (21.0 µM) for the unsubstituted 3-phenyl analog—representing a 2.1-fold improvement in inhibitory potency conferred by the 4'-hydroxy substituent [1]. This head-to-head data eliminates inter-laboratory variability as a confound.

Monoamine oxidase B inhibition IC50 comparison Structure-activity relationship

MAO-B vs. MAO-A Isoform Selectivity Ratio: Differential Selectivity Profile

The 3-(4-hydroxyphenyl) analog demonstrates a >5-fold selectivity for MAO-B over MAO-A (MAO-A IC₅₀ > 50,000 nM; MAO-B IC₅₀ = 9,900 nM), whereas the unsubstituted 3-phenyl analog is essentially non-selective (MAO-A IC₅₀ = 25,000 nM; MAO-B IC₅₀ = 21,000 nM; selectivity ratio ≈ 1.2) [1]. The MAO-A inhibition for the target compound at 50 µM was only 28%, confirming weak interaction with the MAO-A isoform [1]. This demonstrates that para-hydroxylation of the 3-phenyl ring simultaneously enhances MAO-B potency and reduces MAO-A affinity.

MAO isoform selectivity MAO-A vs MAO-B Selectivity index

Physicochemical Differentiation: Hydrogen-Bond Donor Capacity and Lipophilicity Relative to the Class

The 3-(4-hydroxyphenyl) analog possesses one hydrogen-bond donor (the phenolic -OH) and a calculated XLogP3-AA of 2.3, in contrast to the unsubstituted 3-phenyl analog (CAS 77152-22-8) which has zero H-bond donors and a higher logP [1][2]. QSAR analysis of the full 3-X-phenyl-IP series established that MAO-B inhibitory activity increases with lipophilicity (positive correlation with logP and RP-HPLC capacity factors), yet the 4'-OH compound achieves greater MAO-B potency despite reduced lipophilicity, indicating a favorable hydrogen-bonding or electronic contribution that partially offsets the lipophilicity-driven SAR trend [3]. The most potent compound in the series, p-CF₃-3-phenyl-IP, achieves an IC₅₀ of 90 nM purely through lipophilic driving force, confirming the distinct mechanistic contribution of the 4'-OH group [3].

Lipophilicity Hydrogen bond donor QSAR Physicochemical properties

Positional Selectivity: 4'-OH vs. 3'-OH and Other Phenyl Substituent Effects on MAO-B Potency

Within the 3-X-phenyl-5H-indeno[1,2-c]pyridazin-5-one series (Kneubühler et al., 1995), the position of the hydroxyl substituent on the 3-phenyl ring critically determines MAO-B inhibitory potency. The 4'-OH analog (target compound) achieved an MAO-B IC₅₀ of 9.9 µM, whereas the 3'-OH positional isomer displayed markedly weaker activity, consistent with the QSAR-derived finding that steric and electronic properties of para-substituents exert greater influence on MAO-B inhibition than meta-substituents [1]. The 2'-OH analog was also less active. This positional dependence is further supported by the observation that 4'-OCH₃, 4'-F, 4'-Cl, and 4'-CF₃ all produce distinct IC₅₀ values, with the 4'-CF₃ derivative achieving the highest potency in the entire series (IC₅₀ = 90 nM) [1].

Positional isomer Substituent effect MAO-B SAR

Species-Dependent MAO-B Inhibition: Human vs. Rat Enzyme Potency

Systematic comparison of pIC₅₀ values determined with human and rat MAO-B for the 5H-indeno[1,2-c]pyridazin-5-one class revealed that all examined compounds exhibit greater inhibitory potency toward human MAO-B than toward rat MAO-B [1]. For the class as a whole, the species-dependent difference is statistically significant and of sufficient magnitude to affect inhibitor ranking. This finding has direct implications for the target compound: the rat MAO-B IC₅₀ of 9.9 µM reported in the 1995 study likely underestimates its potency against the human enzyme, making it a more attractive candidate for human target-based screening than the rat-derived IC₅₀ values alone would suggest [1][2].

Species differences Human MAO-B Translational pharmacology

Optimal Research and Procurement Application Scenarios for 3-(4-Hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one


MAO-B Selective Inhibitor Reference Standard in Parkinson's Disease Model Development

The compound’s >5-fold selectivity for MAO-B over MAO-A (MAO-B IC₅₀ = 9.9 µM; MAO-A IC₅₀ > 50 µM), verified in the foundational 1995 study, makes it suitable as a reference MAO-B-preferring inhibitor for in vitro models of dopaminergic neuroprotection, where avoidance of MAO-A-mediated tyramine potentiation is essential [1]. Its modest potency allows dose-response windows that more potent analogs (e.g., p-CF₃-IP, IC₅₀ = 90 nM) may not provide for mechanistic studies requiring partial target engagement [1].

Hydrogen-Bonding Pharmacophore Probe for MAO-B Active Site Mapping

With one hydrogen-bond donor (phenolic -OH) and XLogP3-AA = 2.3, this compound occupies a distinct physicochemical space within the IP series—offering a hydrogen-bonding handle absent in the unsubstituted 3-phenyl parent (CAS 77152-22-8) and most halogenated/methylated analogs [2]. It is ideally positioned for molecular docking studies and 3D-QSAR model validation, where the contribution of a para-hydroxy hydrogen-bond interaction within the MAO-B substrate cavity can be isolated and quantified [3]. The QSAR model for 24 series B compounds (q² = 0.74, r² = 0.86) provides a validated framework for interpreting its activity [3].

Calibration Ligand for Species-Translational MAO-B Assay Development

Given the documented species-dependent difference in MAO-B inhibition within the IP class—where human MAO-B is consistently more sensitive than rat MAO-B—this compound, with its well-characterized rat MAO-B IC₅₀ of 9.9 µM, can serve as a cross-species calibration ligand when transitioning MAO-B assays from rodent to human enzyme sources [4]. Its intermediate potency prevents saturation artifacts that can occur with sub-micromolar inhibitors while still providing measurable inhibition in both species contexts [4].

Comparator Compound for Novel MAO-B Inhibitor Lead Optimization Campaigns

As a member of the most extensively QSAR-characterized IP series (66 compounds, with 24 para-substituted 3-phenyl derivatives having well-defined IC₅₀ values and CoMFA models), this compound provides a data-rich benchmarking standard against which novel MAO-B inhibitor scaffolds can be compared [1]. Its 2.1-fold potency advantage over the unsubstituted 3-phenyl parent—demonstrated within a single internally controlled study—offers a quantifiable benchmark for assessing whether new chemical entities achieve meaningful potency gains through para-substitution strategies [1][3].

Quote Request

Request a Quote for 3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.